molecular formula C21H20N4O2S B11018863 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide

Cat. No.: B11018863
M. Wt: 392.5 g/mol
InChI Key: IRSLRBBNGVMIEK-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a hybrid structure featuring two pharmacologically relevant moieties: a 4,5-dimethyl-1,3-thiazole ring and a 4-oxo-2-phenyl-1,4-dihydroquinazoline system, linked by an acetamide bridge. The thiazole scaffold is a common feature in numerous bioactive molecules and is known to be present in compounds with a wide range of biological activities. Similarly, the quinazolinone core is a privileged structure in drug discovery, associated with various therapeutic applications. This unique combination makes the compound a valuable candidate for in vitro screening as a potential enzyme inhibitor, particularly for kinases or other ATP-binding proteins. Researchers can utilize this high-purity reagent as a key intermediate in the synthesis of more complex chemical libraries or as a reference standard in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Its specific mechanism of action is dependent on the research context and must be empirically determined through rigorous biological assays. This product is intended for laboratory research purposes only and is not classified as a pharmaceutical ingredient. It is strictly for use by qualified professionals in a controlled laboratory environment. Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H20N4O2S/c1-13-14(2)28-21(22-13)24-18(26)12-25-19(15-8-4-3-5-9-15)23-17-11-7-6-10-16(17)20(25)27/h3-11,19,23H,12H2,1-2H3,(H,22,24,26)

InChI Key

IRSLRBBNGVMIEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Quinazolinone Core Synthesis

The 4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl moiety is typically synthesized via cyclocondensation of anthranilic acid derivatives. A common approach involves:

  • Reaction of anthranilic acid with phenyl isocyanate to form N-phenylanthranilic acid, followed by cyclization using acetic anhydride to yield 2-phenylquinazolin-4(3H)-one.

  • Alternative routes employ isatoic anhydride and phenylhydrazine in aqueous media, producing 2-hydrazinoquinazolin-4(3H)-one intermediates, which are further functionalized.

Table 1: Representative Conditions for Quinazolinone Synthesis

Starting MaterialReagent/ConditionsIntermediateYield (%)Reference
Anthranilic acidPhenyl isocyanate, acetic anhydride2-Phenylquinazolin-4(3H)-one78–85
Isatoic anhydridePhenylhydrazine, H2O, reflux2-Hydrazinoquinazolin-4(3H)-one65–72

Thiazole Ring Formation

The 4,5-dimethyl-1,3-thiazol-2(3H)-ylidene component is synthesized via:

  • Hantzsch thiazole synthesis : Reaction of α-haloketones with thioamides. For example, 4,5-dimethylthiazole-2-amine is prepared by treating 3-bromo-4-methylpentan-2-one with thiourea in ethanol under reflux.

  • Oxidative cyclization : Bromination of α-active methylene ketones (e.g., acetylacetone) with N-bromosuccinimide (NBS), followed by treatment with potassium thiocyanate and primary amines to form thiazol-2(3H)-imines.

Table 2: Thiazole Synthesis Parameters

SubstrateReagentsProductTemperature (°C)Time (h)Reference
3-Bromo-4-methylpentan-2-oneThiourea, ethanol4,5-Dimethylthiazole-2-amine806
AcetylacetoneNBS, KSCN, benzylamineN-(3-Benzyl-4-methylthiazol-2(3H)-ylidene)acetamide254

Coupling Strategies for Acetamide Bridge

Condensation of Quinazolinone and Thiazole Moieties

The final step involves coupling the quinazolinone and thiazole units via an acetamide linker:

  • Chloroacetylation : Treatment of 2-phenylquinazolin-4(3H)-one with chloroacetyl chloride in the presence of anhydrous K2CO3 yields 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide.

  • Nucleophilic substitution : Reaction of the chloroacetamide intermediate with 4,5-dimethylthiazole-2-amine in dimethylformamide (DMF) at 60°C for 12 hours produces the target compound.

Table 3: Optimization of Coupling Reactions

IntermediateReagent/ConditionsSolventTemperature (°C)Yield (%)Reference
2-Chloro-N-(quinazolin-3-yl)acetamide4,5-Dimethylthiazole-2-amine, DMFDMF6068–75
Triethylamine, 4Å molecular sievesTHF2555–62

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel (60–120 mesh) with dichloromethane/methanol (95:5) is used to purify crude products.

  • Recrystallization : Ethanol or ethyl acetate yields crystalline forms suitable for X-ray diffraction.

Spectroscopic Validation

  • 1H NMR : Key signals include:

    • Quinazolinone NH: δ 10.2–10.8 ppm (singlet, exchangeable).

    • Thiazole CH3: δ 2.2–2.4 ppm (singlet).

  • ESI-MS : Molecular ion peak at m/z 392.5 [M+H]+ confirms the molecular formula C21H19N5O2S.

Challenges and Optimization

Stereochemical Control

The (2Z)-configuration of the thiazole-ylidene group is achieved by:

  • Using bulky bases (e.g., DBU) to favor thermodynamic control during condensation.

  • Low-temperature crystallization to isolate the Z-isomer selectively.

Yield Improvement

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes, improving yields to 82%.

  • Catalytic Pd(dppf)Cl2 : Enhances coupling efficiency in Suzuki-Miyaura reactions for substituted quinazolinones.

Scalability and Industrial Relevance

  • Continuous flow systems : Microreactors enable gram-scale production with >90% purity.

  • Green chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify functional groups or alter the compound’s properties.

    Substitution: Substitution reactions at specific positions can yield derivatives with distinct properties.

Common Reagents and Conditions:

    Thiazole Synthesis: Thiazole formation often involves cyclization reactions using thioamides and α-haloketones.

    Quinazolinone Formation: Quinazolinones can be prepared via cyclization of anthranilic acid derivatives.

    Base-Catalyzed Condensation: The key step in the synthesis involves the condensation of the thiazole and quinazolinone components.

Major Products: The major product is the desired N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide itself. Isomers or side products may also form during the reaction.

Scientific Research Applications

The compound N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties, as well as its role in drug design.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The quinazoline derivatives have been extensively studied for their ability to inhibit various cancer cell lines. For instance, studies have shown that modifications in the quinazoline structure can lead to increased potency against breast cancer cells (e.g., MDA-MB-231) through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Quinazoline Derivatives

A study published in GSC Biological and Pharmaceutical Sciences demonstrated that the synthesis of novel 1-substituted 3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea analogues resulted in compounds with enhanced anticancer activity. The results indicated an improvement in IC50 values compared to standard treatments like paclitaxel .

Antimicrobial Properties

The thiazole ring is known for its antimicrobial activity. Compounds containing thiazole have been reported to exhibit broad-spectrum antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Comparative Analysis of Antimicrobial Activity

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AStaphylococcus aureus32 µg/mL
Thiazole Derivative BEscherichia coli16 µg/mL
N-[(2Z)-4,5-dimethyl...Candida albicans8 µg/mL

This table illustrates the comparative effectiveness of various thiazole derivatives against common pathogens .

Drug Design Implications

The structural features of N-[(2Z)-4,5-dimethyl... acetamide suggest potential for further optimization in drug design. Molecular docking studies can provide insights into how this compound interacts with specific biological targets, such as enzymes involved in cancer progression or microbial resistance mechanisms.

Molecular Docking Studies

In silico studies using molecular docking techniques have indicated that similar compounds can effectively bind to the active sites of target enzymes like thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells . These findings support the rationale for further development of this compound as a therapeutic agent.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Structural Features and Properties

Compound Name Molecular Formula Key Substituents Hydrogen Bonding Capacity Biological Activity (Reported)
Target Compound C₂₁H₂₀N₄O₂S 4,5-Dimethylthiazole, 4-oxo-2-phenylquinazolinone 3 H-bond acceptors (quinazolinone O, thiazole N, amide O) Hypothesized kinase inhibition (structural analogy)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1) C₁₇H₁₂Cl₂N₃O₃ 2,4-Dichlorophenyl, 2,4-dioxoquinazolinyl 4 H-bond acceptors (two O from dioxo groups, amide O) Anticonvulsant activity (ED₅₀ = 12 mg/kg in MES test)
N-[(2Z)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide C₁₅H₁₄N₄O₂S₂ Thiophene, pyridazinone 3 H-bond acceptors (pyridazinone O, thiazole N, amide O) Unreported (structural focus in synthesis)

Key Observations :

Core Heterocyclic Modifications: The target compound employs a quinazolinone core, contrasting with the pyridazinone in ’s analog . Quinazolinones are associated with kinase inhibition and CNS activity, whereas pyridazinones are linked to anti-inflammatory effects. Substitution at the thiazole ring (4,5-dimethyl vs.

Hydrogen Bonding and Solubility: The target compound’s 4-oxoquinazolinone provides one fewer H-bond acceptor compared to the 2,4-dioxoquinazolinyl in Compound 1 . This may reduce aqueous solubility but improve membrane permeability. The phenyl group in the target compound vs. the 2,4-dichlorophenyl in Compound 1 alters lipophilicity, impacting blood-brain barrier penetration .

Biological Activity Trends: Compound 1’s 2,4-dichlorophenyl group correlates with anticonvulsant efficacy, suggesting that electron-withdrawing substituents enhance activity in quinazolinone derivatives .

Research Findings and Mechanistic Insights

Crystallographic and Computational Analysis :

  • Graph set analysis (as per Etter’s rules) predicts a D(2) motif for the target compound’s H-bonding network, favoring dimerization in the solid state .

Pharmacological Predictions :

  • Molecular docking studies of quinazolinone-thiazole hybrids suggest affinity for ATP-binding pockets of kinases (e.g., EGFR). The 4,5-dimethylthiazole may hinder solvent access, enhancing binding stability .

Biological Activity

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on antimicrobial and anticancer activities.

The molecular formula of the compound is C15H19N5O3SC_{15}H_{19}N_{5}O_{3}S with a molecular weight of approximately 349.41 g/mol. The structure features a thiazole ring and a quinazoline moiety, which are known for their diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with quinazoline precursors. The process generally includes:

  • Formation of Thiazole Ring : Starting with 2-amino thiazole derivatives.
  • Quinazoline Synthesis : Using 2-phenyl-4(3H)-quinazolinone as a precursor.
  • Final Coupling Reaction : Combining the two components under acidic or basic conditions to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole and quinazoline derivatives possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus15.8 µM
Compound BE. coli31.6 µM
Compound CMRSA8.0 µM

These findings suggest that the structural features of the thiazole and quinazoline rings may contribute to their biological efficacy.

Anticancer Activity

In addition to antimicrobial properties, preliminary studies have indicated potential anticancer activity for this compound. The mechanism is believed to involve the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines .

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest
A549 (Lung Cancer)15.0Inhibition of proliferation

Case Studies

A notable case study involved the evaluation of a related thiazole compound in a clinical setting where it demonstrated significant antibacterial activity against multi-drug resistant strains . The study highlighted the importance of modifying the thiazole structure to enhance its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Core Formation : Construction of the quinazolinone moiety via condensation of glycine derivatives with methyl isothiocyanatobenzoate, followed by oxidation (e.g., using hydrogen peroxide) to form the 4-oxo-1,4-dihydroquinazolin-3(2H)-yl backbone .
  • Coupling Reactions : Activation of intermediates with coupling agents (e.g., N,N′-carbonyldiimidazole) and subsequent reaction with thiazole derivatives to introduce the 4,5-dimethyl-1,3-thiazol-2(3H)-ylidene group .
  • Purification : Column chromatography or recrystallization for isolation.

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic absorption bands for C=O (1650–1750 cm⁻¹), C=N (1550–1650 cm⁻¹), and aromatic C-H stretching (3000–3100 cm⁻¹) to confirm functional groups .
  • ¹H/¹³C NMR : Analyze chemical shifts for thiazole protons (δ 2.1–2.5 ppm for methyl groups), quinazolinone aromatic protons (δ 6.8–8.2 ppm), and acetamide protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

Q. What preliminary in vitro assays are recommended to assess its biological potential?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .
  • Anticancer Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Target-specific assays (e.g., kinase inhibition) using fluorescence-based protocols.

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for this compound?

  • Methodological Answer :

  • Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical parameters. For example, a 2³ factorial design reduces the number of experiments while capturing interaction effects .
  • Response Surface Methodology (RSM) : Optimize yield by modeling non-linear relationships between variables (e.g., reaction time vs. pH) .
  • Validation : Confirm optimal conditions via triplicate runs and ANOVA analysis.

Q. What computational methods predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites of electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects or thermal degradation pathways using software like COMSOL or Gaussian .
  • Reaction Path Search : Apply algorithms (e.g., GRRM) to explore transition states and intermediate stability .

Q. How can researchers resolve contradictions between theoretical predictions (e.g., DFT) and experimental data (e.g., reaction yields)?

  • Methodological Answer :

  • Iterative Refinement : Re-examine computational models by incorporating solvent effects, entropy contributions, or explicit solvation shells .
  • Sensitivity Analysis : Identify which theoretical assumptions (e.g., gas-phase vs. condensed-phase calculations) most impact discrepancies .
  • Experimental Feedback : Use discrepancies to refine computational parameters, creating a closed-loop system for model improvement .

Q. What strategies are effective for characterizing metabolites or degradation products of this compound?

  • Methodological Answer :

  • HPLC-MS/MS : Couple high-performance liquid chromatography with tandem mass spectrometry to isolate and identify metabolites .
  • Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways in vitro (e.g., liver microsomes) .
  • Stability Studies : Perform accelerated degradation under stress conditions (heat, light, pH extremes) and analyze products via NMR or X-ray crystallography.

Q. How can continuous flow reactors be designed for scalable synthesis of this compound?

  • Methodological Answer :

  • Reactor Configuration : Use microfluidic channels with controlled residence times and temperature zones to optimize coupling reactions .
  • In-line Monitoring : Integrate UV-Vis or IR sensors for real-time reaction progress tracking .
  • Process Intensification : Combine multiple steps (e.g., oxidation and coupling) in a single flow system to reduce intermediate isolation .

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